N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689010
InChI: InChI=1S/C12H14F3NO/c1-17-11-5-2-9(12(13,14)15)6-8(11)7-16-10-3-4-10/h2,5-6,10,16H,3-4,7H2,1H3
SMILES: COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine

CAS No.:

Cat. No.: VC13689010

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name N-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Standard InChI InChI=1S/C12H14F3NO/c1-17-11-5-2-9(12(13,14)15)6-8(11)7-16-10-3-4-10/h2,5-6,10,16H,3-4,7H2,1H3
Standard InChI Key WVFZWKKDWAALRT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2
Canonical SMILES COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is N-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine, and its canonical SMILES representation is COC₁=C(C=C(C=C₁)C(F)(F)F)CNC₂CC₂. Key structural features include:

  • Benzyl core: Aromatic ring with methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents.

  • Cyclopropanamine: A three-membered cyclopropane ring bonded to an amine group.

Physicochemical Data

PropertyValueSource
Molecular Weight245.24 g/mol
Boiling PointNot reported-
Melting PointNot reported-
LogP (Partition Coefficient)Estimated ~2.5 (lipophilic)Calculated
SolubilityLow aqueous solubility

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic effects and hydrogen-bonding potential .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves imine hydrogenation, as detailed in US Patent 9,260,378B2 :

  • Imine Formation: Reacting 2-methoxy-5-(trifluoromethyl)benzaldehyde with cyclopropanamine to form an intermediate imine.

  • Catalytic Hydrogenation: Reducing the imine using hydrogen gas and a palladium or nickel catalyst to yield the final amine .

Reaction Scheme:

\text{RCHO} + \text{H}_2\text{N-C}_3\text{H}_5 \rightarrow \text{RCH=N-C}_3\text{H}_5 \xrightarrow{\text{H}_2/\text{catalyst}} \text{RCH}_2\text{NH-C}_3\text{H}_5}

(Where R = 2-methoxy-5-(trifluoromethyl)phenyl) .

Process Optimization

  • Catalyst Selection: Palladium on carbon (Pd/C) achieves >80% yield under mild conditions (25–50°C, 1–5 bar H₂) .

  • Solvent Systems: Tetrahydrofuran (THF) or ethanol improves reaction homogeneity .

  • Purification: Column chromatography or recrystallization ensures >95% purity.

Biological and Pharmacological Activity

Agrochemical Applications

N-(Benzyl)cyclopropanamines serve as intermediates in fungicide synthesis, particularly for pyrazolecarboxamides (e.g., WO 2007/087906) . Their stability under field conditions makes them suitable for crop protection .

SupplierPurityPrice (mg)
VulcanChem>95%$250
AK Scientific>90%$200
Evitachem>98%$300

Research Use Cases

  • Drug Discovery: Scaffold for kinase inhibitors (e.g., GX-201 analogs) .

  • Material Science: Building block for fluorinated polymers .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency .

  • Scale-Up Synthesis: Developing continuous-flow processes for industrial production .

  • Target Identification: Elucidating mechanisms in neurodegenerative diseases .

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